acidocin B
Description
Properties
CAS No. |
155462-64-9 |
|---|---|
Molecular Formula |
C7H9NO |
Synonyms |
acidocin B |
Origin of Product |
United States |
Origin and Producer Organism of Acidocin B
Isolation and Characterization of Lactobacillus acidophilus M46
The producer strain, Lactobacillus acidophilus M46, is typically cultivated in modified de Man, Rogosa, and Sharpe (MRS) medium, without shaking, at 37°C. cmdm.tw This modified medium often contains double the recommended amount of MRS powder (110 g/liter ) and is further supplemented with 20 g/liter dextrose to optimize bacteriocin (B1578144) production. cmdm.tw
The isolation and purification of acidocin B from the culture supernatant involve a series of chromatographic steps. A common purification strategy includes hydrophobic interaction chromatography, where the culture supernatant is applied to a resin (e.g., Amberlite XAD-16). nih.govcmdm.tw Sequential washes with deionized water and varying concentrations of isopropanol (B130326) (e.g., 20%, 40%) are followed by elution with a solution containing 80% isopropanol and 0.1% trifluoroacetic acid. This method has yielded approximately 2.5 mg of purified this compound per liter of culture.
This compound exhibits a potent inhibitory spectrum against a range of Gram-positive bacteria, including important foodborne pathogens. Key target organisms include Listeria monocytogenes, Clostridium sporogenes, and Brochothrix thermosphacta. springermedizin.deresearchgate.net While active against these pathogens, it shows a very narrow activity spectrum within the genus Lactobacillus, being inactive against most other Lactobacillus species.
Furthermore, this compound demonstrates remarkable stability under various environmental conditions, a characteristic attributed to its circular structure:
| Characteristic | Condition | Result | Source |
| Heat Stability | Up to 95°C for 60 min | Retained full activity | |
| 80°C for 20 min | Stable | ||
| pH Stability | pH 5.0 | Retained 50% activity | |
| Storage Stability | 4°C for 30 days | Retained ~67% initial activity | |
| 25°C and 37°C for 30 days | Retained ~50% initial activity | ||
| Proteolytic Sensitivity | Trypsin treatment | Sensitive (complete loss of activity) |
Genetic Basis of this compound Production: Plasmid Encoding and Gene Transfer Studies
The production of this compound is a plasmid-encoded trait, meaning the genes responsible for its synthesis are located on extrachromosomal DNA elements. nih.govresearchgate.net Specifically, the production of this compound by Lactobacillus acidophilus M46 is linked to the presence of a 14-kb plasmid designated pCV461. researchgate.net
Extensive genetic studies, including plasmid curing experiments, have unambiguously demonstrated the role of pCV461 in this compound production. researchgate.net Loss of the pCV461 plasmid from the producer strain L. acidophilus M46 resulted in the cessation of this compound production. researchgate.net For instance, a mutant strain, M46A2, lacking pCV461, did not produce this compound activity, which was confirmed by the absence of a 2.4 kDa substance (representing this compound activity) in its culture supernatant during SDS-PAGE analysis. researchgate.net
Further evidence for the plasmid-encoded nature of this compound comes from gene transfer studies. To facilitate positive selection, pCV461 was genetically marked in vivo by integrating the erythromycin (B1671065) resistance marker from plasmid pE194. researchgate.net The introduction of this recombinant plasmid into the mutant strain M46A2 or into Lactobacillus plantarum resulted in erythromycin-resistant, this compound-producing transformants. researchgate.net These findings conclusively prove that pCV461 carries the genetic information for this compound production. researchgate.net
The genetic analysis of the region surrounding the this compound structural gene on pCV461 revealed a gene cluster spanning approximately 3.5 kb, designated aciBCADITE. This gene cluster exhibits high nucleotide sequence similarity to the gene cluster responsible for gassericin A, another circular bacteriocin produced by Lactobacillus gasseri LA39. The aci gene cluster encodes several proteins crucial for this compound biosynthesis, maturation, and immunity. Table 2 provides a summary of the predicted proteins within this cluster.
| Protein Name | Size (amino acids) | Putative Transmembrane Domains (TM) | Function | Identity to Gassericin A Homolog (%) | Source |
| AciB | 174 | 5 | Unknown | 99.4 | |
| AciC | 60 | 2 | Unknown | 100 | |
| AciA | 91 | 2 | This compound precursor | 96.7 | |
| AciD | 162 | 4 | Unknown (DUF95 family) | 98.8 | |
| AciI | 53 | 1 | Immunity | 100 | |
| AciT | 226 | 0 | ATP-binding protein | 99.6 | |
| AciE | 212 | 6 | Membrane transporter | 98.6 |
The aciA gene specifically encodes the this compound precursor peptide, which undergoes post-translational modification, including cleavage and cyclization, to yield the mature 58-amino-acid circular bacteriocin. The presence of an immunity-protein-encoding gene, aciI, within the cluster is vital for the producer organism's self-protection against its own bacteriocin.
Q & A
Q. What experimental methods are recommended for identifying and characterizing Acidocin B in microbial samples?
this compound can be identified using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to determine its molecular weight (5,621.47 Da) and net charge (+1) . For structural characterization, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical. The solution structure of this compound was resolved using NMR, revealing a circular backbone stabilized by disulfide bonds . Purification protocols typically involve ammonium sulfate precipitation, hydrophobic interaction chromatography, and reversed-phase HPLC to ensure high purity (>95%) for functional assays .
Q. How can researchers ensure reproducibility in this compound production and activity assays?
Reproducibility requires standardized growth conditions for Lactobacillus acidophilus M46 (e.g., pH 6.5, 37°C, and MRS broth) and consistent quantification methods, such as radial diffusion assays against indicator strains like Listeria monocytogenes . Detailed protocols for bacteriocin extraction, including cell lysis (e.g., sonication) and solvent precipitation, should be documented in the "Experimental" section of manuscripts, adhering to guidelines for methodological transparency .
Q. What bioinformatics tools are suitable for differentiating this compound from structurally similar bacteriocins?
Comparative sequence analysis using BLAST or InterPro can distinguish this compound from homologs like Gassericin A (58% sequence identity) . Physicochemical properties (e.g., isoelectric point, hydrophobicity index) should be calculated using tools like ExPASy ProtParam. Structural alignment with circular bacteriocins (e.g., Plantaricyclin A) via PyMOL or Chimera can highlight conserved motifs critical for antimicrobial activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial spectra of this compound across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, salt concentration) or indicator strain susceptibility. A meta-analysis of existing data, coupled with standardized broth microdilution assays under controlled conditions, is recommended . For example, this compound shows stronger activity against Gram-positive pathogens (e.g., Staphylococcus aureus) at pH 5.0 compared to neutral pH . Researchers should explicitly report experimental parameters in publications to enable cross-study comparisons .
Q. What strategies are effective for elucidating the genetic determinants of this compound biosynthesis and self-immunity?
Genome mining of L. acidophilus M46 can identify gene clusters encoding this compound (e.g., structural gene acdB and immunity proteins like aciI). Heterologous expression in E. coli followed by mutagenesis (e.g., CRISPR-Cas9 knockout of acdB) can validate gene function . Transcriptomic analysis under inducing conditions (e.g., stress factors like bile salts) may reveal regulatory pathways .
Q. How can computational modeling advance the understanding of this compound’s structure-function relationships?
Molecular dynamics simulations can predict how this compound’s cyclic structure (e.g., β-sheet domains) interacts with bacterial membranes. Docking studies with lipid II or other cell wall precursors may identify binding sites . Experimental validation via alanine scanning mutagenesis of surface-exposed residues (e.g., Cys15) can test computational predictions .
Q. What experimental designs are optimal for studying this compound’s synergistic effects with other antimicrobials?
Fractional inhibitory concentration (FIC) index assays are gold-standard methods. For example, combining this compound with nisin at sub-inhibitory concentrations reduced Clostridium perfringens biofilm formation by 80% in a 2021 study . Researchers should use checkerboard assays and time-kill curves to quantify synergy, ensuring statistical power via triplicate biological replicates .
Methodological Considerations
- Data Analysis : Use tools like GraphPad Prism for dose-response curves and ANOVA for comparing activity across treatments. Address outliers via Grubbs’ test .
- Ethical Reporting : Disclose conflicts of interest (e.g., bacterial strain sourcing) and adhere to journal guidelines for supplementary data (e.g., depositing raw NMR spectra in public repositories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
